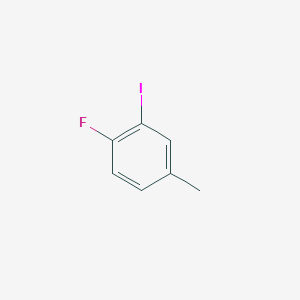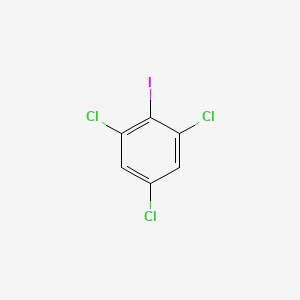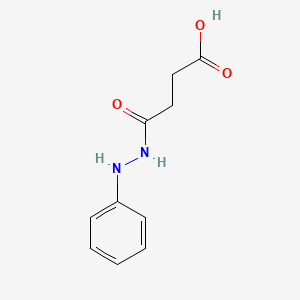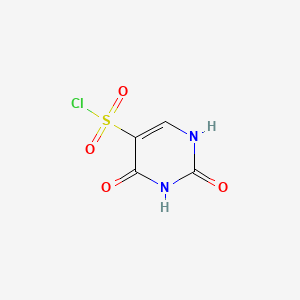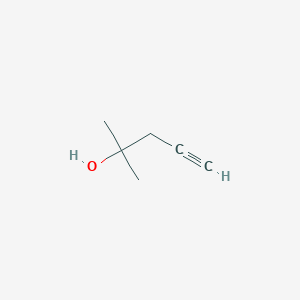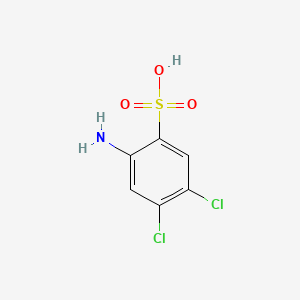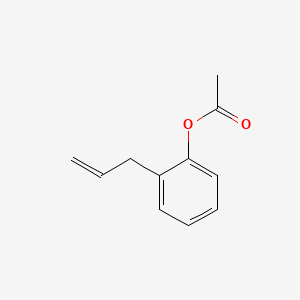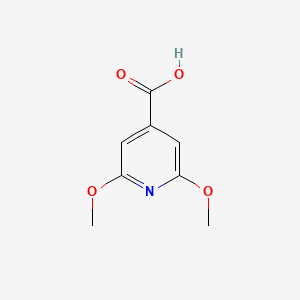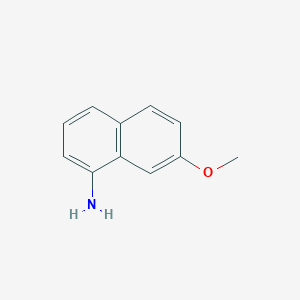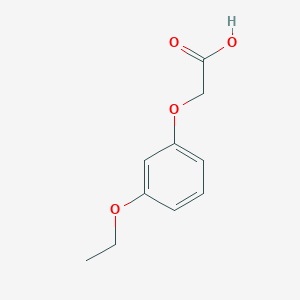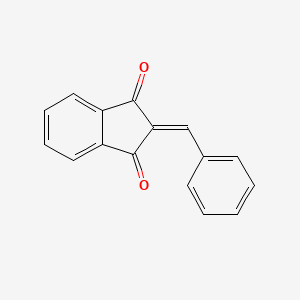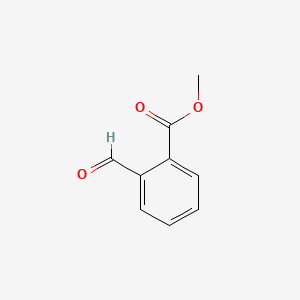
2-Formilbenzoato de metilo
Descripción general
Descripción
Methyl 2-formylbenzoate, also known as methyl phthalaldehydate or 2-carboxymethylbenzaldehyde, is a versatile organic compound with the molecular formula C9H8O3. It is a colorless to yellow oily liquid that is insoluble in water. This compound is widely used as a precursor in the synthesis of various bioactive molecules due to its reactive ester and formyl functional groups .
Aplicaciones Científicas De Investigación
Methyl 2-formylbenzoate is extensively used in scientific research due to its versatility as a synthetic intermediate. In chemistry, it serves as a starting material for the synthesis of various heterocyclic compounds, including quinoline-based tetracycles and isoindolinones . In biology and medicine, it is used to develop bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . Additionally, it is employed in the pharmaceutical industry for the preparation of drugs and other medical products .
Safety and Hazards
Methyl 2-formylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .
Relevant Papers The paper titled “Methyl-2-formyl benzoate: A Review of Synthesis and Applications” provides a comprehensive review on the various synthetic routes for the preparation of methyl-2-formyl benzoate and its importance as a precursor for the preparation of compounds with pharmaceutical applications .
Mecanismo De Acción
Target of Action
Methyl 2-formylbenzoate is a bioactive precursor in the organic synthesis of compounds. It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the discovery of new bioactive molecules .
Mode of Action
The compound primarily consists of ester and formyl functions at vicinal . These are important functional groups that are reactive and suitable for the formation of new compounds. The interaction of Methyl 2-formylbenzoate with its targets leads to the formation of various derivatives that are capable of interacting with several different receptors .
Biochemical Pathways
Methyl 2-formylbenzoate is an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction and tetrazole photoclick reaction . These reactions lead to the formation of various derivatives that can interact with different receptors, affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of Methyl 2-formylbenzoate’s action are largely dependent on the specific derivative being synthesized. It has been associated with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Análisis Bioquímico
Biochemical Properties
Methyl 2-formylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic compounds. For instance, it is involved in the Ugi reaction and tetrazole photoclick reaction, which are essential for the formation of new bioactive molecules . The ester and formyl groups in methyl 2-formylbenzoate make it a suitable substrate for these reactions, enabling the formation of derivatives that can interact with different receptors and enzymes .
Cellular Effects
Methyl 2-formylbenzoate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis . Additionally, methyl 2-formylbenzoate can modulate the activity of specific enzymes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
The molecular mechanism of methyl 2-formylbenzoate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, methyl 2-formylbenzoate derivatives have been found to inhibit certain enzymes involved in cancer cell growth, leading to reduced cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-formylbenzoate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 2-formylbenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to methyl 2-formylbenzoate has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of methyl 2-formylbenzoate vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as antifungal and anticancer activities . At higher doses, methyl 2-formylbenzoate can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which methyl 2-formylbenzoate exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
Methyl 2-formylbenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive derivatives. For example, it can be metabolized by specific enzymes to form compounds that inhibit cancer cell growth or exhibit antifungal properties . These metabolic pathways are essential for understanding the compound’s pharmacological activities and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, methyl 2-formylbenzoate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of methyl 2-formylbenzoate is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Methyl 2-formylbenzoate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects within the cell .
Métodos De Preparación
Methyl 2-formylbenzoate can be synthesized through several methods. One common synthetic route involves a two-step process. Initially, the bromination of an ester using bromine in carbon tetrachloride is performed, followed by a reaction with silver nitrate in tetrahydrofuran, yielding an 80% product . Another method involves the reaction of 2-formylbenzoic acid with methanol in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Methyl 2-formylbenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using potassium permanganate to form 2-formylbenzoic acid . It also participates in Ugi reactions and tetrazole photoclick reactions, forming complex derivatives such as quinoline-based tetracycles, phthalides, and isoindolinones . Common reagents used in these reactions include potassium hydroxide, manganese dioxide, and various Lewis acids . The major products formed from these reactions are often bioactive compounds with potential pharmaceutical applications.
Comparación Con Compuestos Similares
Methyl 2-formylbenzoate is unique due to its combination of ester and formyl functional groups, which make it a highly reactive and versatile compound. Similar compounds include methyl 4-formylbenzoate, methyl 3-formylbenzoate, and 2-carboxybenzaldehyde . These compounds share similar structural features but differ in the position of the formyl group, which affects their reactivity and applications. Methyl 2-formylbenzoate stands out for its ability to participate in a wide range of chemical reactions, making it a valuable precursor in organic synthesis.
Propiedades
IUPAC Name |
methyl 2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMODRRGEUGHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961507 | |
| Record name | Methyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-56-9 | |
| Record name | Methyl 2-formylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of methyl 2-formylbenzoate?
A1: Methyl 2-formylbenzoate is a highly valuable reagent for synthesizing various heterocyclic compounds, particularly isoindolinone derivatives. Its reactivity stems from the presence of both an ester and an aldehyde functionality, making it amenable to diverse chemical transformations.
Q2: Can you provide examples of specific reactions where methyl 2-formylbenzoate is used as a key starting material?
A2: Absolutely! Methyl 2-formylbenzoate is a crucial component in various reactions, leading to diverse heterocyclic structures.
Q3: What is the role of methyl 2-formylbenzoate in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones?
A: Methyl 2-formylbenzoate is a crucial building block in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones via a novel one-pot, four-component dicyclization strategy. [, ] It reacts with (N-isocyanimine)triphenylphosphorane, primary amines, and carboxylic acids under mild, base-free, and metal-free conditions. The reaction proceeds through a tandem Ugi/aza-Wittig reaction followed by N-acylation, showcasing its versatility in constructing complex heterocycles with potential antibacterial properties. [, ]
Q4: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from methyl 2-formylbenzoate?
A: Yes, there have been studies exploring the SAR of compounds derived from methyl 2-formylbenzoate. For instance, research on binaphthyl-prolinol chiral ligands, synthesized using methyl 2-formylbenzoate, revealed the impact of ligand structure on enantioselectivity in the arylation of aromatic aldehydes. [] These findings contribute to a deeper understanding of how structural modifications influence the catalytic activity and enantioselectivity of these ligands.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
